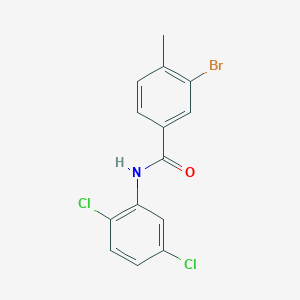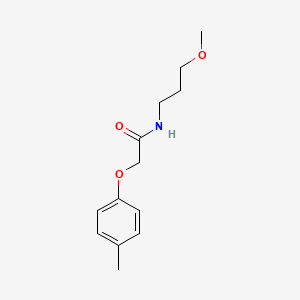![molecular formula C25H23NO B5062507 9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5062507.png)
9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one, also known as DMAPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DMAPT belongs to the class of acridinone compounds and has been studied extensively for its anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is not fully understood. However, it is believed to work through the inhibition of the transcription factor NF-kB. NF-kB is a key regulator of inflammation and is also involved in the regulation of cell growth and survival. By inhibiting NF-kB, this compound is believed to inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is its potential as a therapeutic agent for cancer and inflammation. It has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of this compound in combination with other anti-cancer and anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one can be synthesized through a series of chemical reactions starting from 2,3-dihydro-1H-inden-1-one. The synthesis involves the conversion of 2,3-dihydro-1H-inden-1-one to 2,3-dihydro-1H-inden-2-ol, followed by the oxidation of the hydroxyl group to form 2,3-dihydro-1H-inden-2-one. The final step involves the reaction of 2,3-dihydro-1H-inden-2-one with 4-phenyl-2-butanone in the presence of a base to form this compound.
Applications De Recherche Scientifique
9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been extensively studied for its potential therapeutic properties. It has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. This compound has also been studied for its anti-inflammatory properties and has been shown to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
9,9-dimethyl-12-phenyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO/c1-25(2)14-20-24(21(27)15-25)22(17-9-4-3-5-10-17)23-18-11-7-6-8-16(18)12-13-19(23)26-20/h3-13,22,26H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQHDZXEGIWABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=CC=C5)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

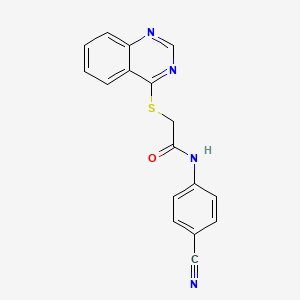
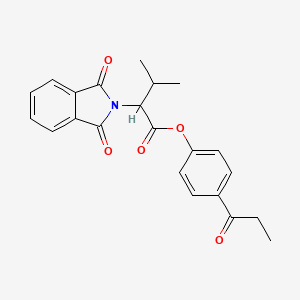

![3-(2-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5062449.png)
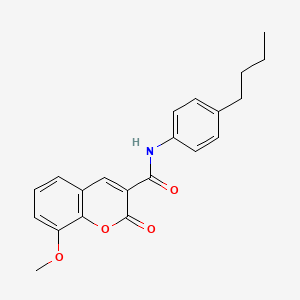
![benzyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5062464.png)
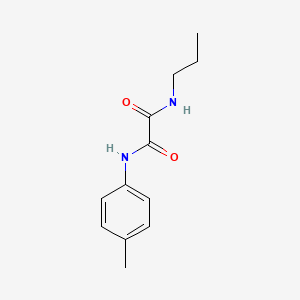
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5062474.png)
![2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]-N-phenylacetamide](/img/structure/B5062481.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5062487.png)
![1-(2-furylmethyl)-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5062501.png)
![N-(3-fluoro-4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5062513.png)
